molecular formula C32H37NO12 B1684484 吡柔比星 CAS No. 72496-41-4

吡柔比星

货号 B1684484
CAS 编号: 72496-41-4
分子量: 627.6 g/mol
InChI 键: KMSKQZKKOZQFFG-HSUXVGOQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pirarubicin is an anthracycline drug . It’s an analogue of the anthracycline antineoplastic antibiotic doxorubicin . Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis . It’s also known by other names such as Adriamycin, tetrahydropyranyl Pirarubicin, Theprubicin, THP-Adm, and THP-Doxorubicin .


Molecular Structure Analysis

Pirarubicin has a molecular formula of C32H37NO12 . Its average mass is 627.636 Da and its monoisotopic mass is 627.231567 Da . It has 7 defined stereocentres .


Chemical Reactions Analysis

Pirarubicin has been found to interact with DNA . It binds with DNA mainly by intercalation . The combination of three-dimensional excitation-emission fluorescence matrices and second-order calibration methods could provide a powerful tool for studies of parallel competitive binding reactions of many chemical components with DNA in the presence of interferents .


Physical And Chemical Properties Analysis

Pirarubicin has a density of 1.5±0.1 g/cm3 . Its boiling point is 834.7±65.0 °C at 760 mmHg . It has a vapour pressure of 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 127.1±3.0 kJ/mol . The flash point is 458.6±34.3 °C . The index of refraction is 1.671 . The molar refractivity is 154.6±0.4 cm3 . It has 13 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .

科学研究应用

Application Summary

Pirarubicin is used in the treatment of non-muscle invasive bladder cancer (NMIBC). It is administered post-surgery to patients who have undergone transurethral bladder tumor electronic resection .

Methods of Application

The drug is administered post-surgery. The efficacy and adverse effects are observed during the patient follow-up .

Results or Outcomes

The recurrence rates were 6.21% at 1 year, 11.86% at 2 years, and 15.82% at 3 years. The tumor recurrence-free survival rate for 5 years was significantly higher than that of the control group .

2. Blood and Solid Tumours Treatment

Application Summary

Pirarubicin is an anthracycline antitumor drug. It is widely used in the treatment of blood and solid tumors due to its high efficacy and broad spectrum .

Results or Outcomes

While the drug has shown high efficacy in treating various types of tumors, its long-term use can cause severe myocardial damage .

3. Cardiotoxicity Alleviation

Application Summary

Due to the cardiotoxicity of Pirarubicin, compounds like Isoquercitrin are investigated for the treatment of Pirarubicin-induced cardiotoxicity .

Methods of Application

Isoquercitrin is administered to rats to establish cardiotoxicity. An electrocardiogram (ECG) is performed, and cardiac hemodynamics, myocardial enzymes, oxidative stress indicators, and hematoxylin-eosin staining are studied .

Results or Outcomes

Isoquercitrin reduced Pirarubicin-induced myocardial histopathological injury, ECG abnormalities, and cardiac dysfunction in vivo. It also decreased serum levels of MDA, BNP, CK-MB, c-TnT, and LDH, while increasing levels of SOD and GSH .

4. Hepatocellular Carcinoma Treatment

Application Summary

Pirarubicin is used in the treatment of hepatocellular carcinoma (HCC). It has been found that microRNA-15a-5p (miR-15a-5p) influences hepatocellular carcinoma resistance to pirarubicin .

Methods of Application

The specific methods of application can vary depending on the type and stage of the tumor, as well as the patient’s overall health. Typically, Pirarubicin is administered intravenously .

Results or Outcomes

Inhibition of miR-15a-5p blocked cell growth and elevated cell apoptosis of HepG2 cells treated with Pirarubicin. Moreover, eukaryotic translation initiation factor 4E (eIF4E) was verified as a direct target of miR-15a-5p .

5. Breast Cancer Treatment

Application Summary

Pirarubicin is used in the treatment of breast cancer. It has been found that primary breast cancer cells respond differently to Pirarubicin treatment .

Methods of Application

The specific methods of application can vary depending on the type and stage of the tumor, as well as the patient’s overall health. Typically, Pirarubicin is administered intravenously .

Results or Outcomes

The primary breast cancer cell model holds great promise for predicting breast cancer sensitivity to chemotherapy drugs .

6. Acute Lymphoblastic Leukemia Treatment

Application Summary

Pirarubicin is used in the treatment of childhood acute lymphoblastic leukemia (ALL). It has been found that Pirarubicin-based combination therapy is associated with significantly lower incidence of cardiac toxicity, myelosuppression, nausea, and vomiting .

Methods of Application

The specific methods of application can vary depending on the type and stage of the tumor, as well as the patient’s overall health. Typically, Pirarubicin is administered intravenously .

Results or Outcomes

The complete remission rate (CR) was significantly higher in Pirarubicin-treated group than in control group either for all the patients (64.4% vs 43.8%, p<0.05) or for ANLL patients (68.1% vs 36.2%, p<0.05) .

4. Lung Cancer Treatment

Application Summary

Pirarubicin-loaded CalliSpheres® drug-eluting beads have been used for the treatment of patients with stage III-IV lung cancer . The objective response rate (ORR) was the primary endpoint; the secondary endpoints were progression-free survival (PFS) and overall survival (OS) .

Methods of Application

From July 2016 to April 2020, 29 patients with stage III-IV primary lung cancer underwent DEB-TACE with pirarubicin-loaded CB .

Results or Outcomes

The median PFS was 6.3 months (range 1.1-30.1 months), and the three-, six-, and 12-month PFS rates were 70.2%, 50.1%, and 27.1%, respectively. The median OS was 10.2 months (range 1.1-44.6 months), and the three-, six, and 12-month OS rates were 87.9%, 68.6%, and 39.8%, respectively .

5. Ovarian Cancer Treatment

Application Summary

PARP inhibitors have been approved for the treatment of ovarian cancer for several years and achieved good results . They are generally well tolerated .

Methods of Application

The specific methods of application can vary depending on the type and stage of the tumor, as well as the patient’s overall health. Typically, PARP inhibitors are administered orally .

Results or Outcomes

PARP inhibitors have shown high efficacy in treating ovarian cancer, but their long-term use can cause severe side effects .

6. Pancreatic Cancer Treatment

Application Summary

The potential efficacy of TACE alongside systemic chemotherapy shows a promising therapeutic course for those individuals with concurrent hepatic metastases .

Methods of Application

The specific methods of application can vary depending on the type and stage of the tumor, as well as the patient’s overall health. Typically, TACE is administered intravenously .

Results or Outcomes

While the drug has shown high efficacy in treating various types of tumors, its long-term use can cause severe side effects .

安全和危害

Pirarubicin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

未来方向

Pirarubicin has been used in the treatment of various cancers, but its cardiotoxicity cannot be ignored . Research is being conducted to find drugs that can prevent this cardiotoxicity . One such drug is Schisandrin B, which has shown potential in alleviating Pirarubicin-induced cardiotoxicity . Another promising development is the Hydroxypropyl acrylamide polymer-conjugated pirarubicin (P-THP), an innovative polymer-conjugated anticancer agent . It theoretically has highly tumor-specific distribution via the enhanced permeability and retention (EPR) effect .

属性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21-,22-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKQZKKOZQFFG-HSUXVGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thp-adm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirarubicin
Reactant of Route 2
Pirarubicin
Reactant of Route 3
Pirarubicin
Reactant of Route 4
Pirarubicin
Reactant of Route 5
Pirarubicin
Reactant of Route 6
Pirarubicin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。